2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide
Description
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is a hydrazine-carbothioamide derivative featuring a trifluoromethyl-substituted benzoyl group. This compound is synthesized via the reaction of 4-(trifluoromethyl)benzohydrazide with acyl chlorides or isothiocyanates under basic conditions, yielding derivatives with variable alkyl or aryl substituents . Its structure is characterized by a thioamide (-C(=S)-NH-) group and a trifluoromethyl (-CF₃) moiety, which enhances lipophilicity and electronic stability. Key applications include antimicrobial activity and inhibition of cholinesterases (AChE and BuChE), with IC₅₀ values ranging from 27.04–106.75 µM (AChE) and 58.01–277.48 µM (BuChE) .
Properties
IUPAC Name |
[[4-(trifluoromethyl)benzoyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3OS/c10-9(11,12)6-3-1-5(2-4-6)7(16)14-15-8(13)17/h1-4H,(H,14,16)(H3,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAKSLMECMNKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrazine-1-carbothioamide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 4-(trifluoromethyl)benzoyl chloride in dichloromethane.
Step 2: Add hydrazine-1-carbothioamide to the solution.
Step 3: Reflux the mixture for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoyl or carbothioamide derivatives.
Scientific Research Applications
Medicinal Chemistry
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide has emerged as a potential inhibitor of key enzymes involved in neurodegenerative diseases:
-
Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the cholinergic pathway. Studies indicate that it increases acetylcholine concentration in the synaptic cleft, potentially aiding in conditions like Alzheimer's disease .
Enzyme IC Value (µM) AChE 46.8 - 137.7 BuChE 19.1 - 881.1
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines by interfering with specific signaling pathways:
- Mechanism of Action : The inhibition of AChE may lead to altered neurotransmitter levels, affecting cellular metabolism and gene expression associated with cancer progression .
Antimicrobial Activity
The hydrazine derivatives of this compound have been investigated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, mycobacteria, yeasts, and molds:
- Case Study : N-Alkyl derivatives have shown moderate inhibition against both AChE and BuChE, with some exhibiting lower IC values than established drugs like rivastigmine .
Materials Science
Due to its unique chemical properties, the compound is also explored in materials science:
- Application in Polymers : It is being utilized in the development of advanced materials, including polymers and coatings, which can benefit from enhanced thermal stability and mechanical properties attributed to the trifluoromethyl group.
Mechanism of Action
The mechanism by which 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
- Structure : Incorporates a benzimidazole-sulfanyl group instead of the trifluoromethylbenzoyl moiety.
- Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluorobenzaldehyde with benzimidazole-2-thione, followed by condensation with thiosemicarbazide .
- No reported enzyme inhibition data, but benzimidazole derivatives are known for antitumor and antiparasitic activities .
- Spectral Data :
2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides
- Structure : Features a sulfonyl (-SO₂-) group at the para position of the benzoyl ring.
- Synthesis : Derived from Friedel-Crafts reactions followed by condensation with 2,4-difluorophenyl isothiocyanate .
- Converted to triazole-thiones under basic conditions, which exhibit tautomerism (thiol vs. thione forms) .
- Biological Activity: Not directly compared to the trifluoromethyl derivative, but triazole-thiones are explored for antifungal and anti-inflammatory applications .
N-Alkyl-2-[4-(5(6)-methyl-1H-benzimidazol-2-yl)benzoyl]hydrazine-1-carbothioamides
Pyrimidinylamino-Substituted Hydrazinecarbothioamides
- Structure: Pyrimidin-2-ylamino group attached to the benzoyl moiety.
- Synthesis: Condensation of pyrimidinylamino benzoyl hydrazides with isothiocyanates .
- Key Differences: Pyrimidine rings introduce basic nitrogen atoms, altering electronic properties and enabling interactions with nucleic acids.
Tabulated Comparison of Key Properties
Biological Activity
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy against various targets, and relevant case studies.
- IUPAC Name : 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide
- CAS Number : 10444-97-0
- Molecular Formula : C9H8F3N3OS
- Molecular Weight : 263.25 g/mol
The biological activity of 2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carbothioamide primarily involves its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may enhance synaptic transmission.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of 2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carbothioamide exhibit significant inhibition of AChE and BuChE. The following table summarizes the IC50 values for selected derivatives:
| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide | 27.04 - 106.75 | 58.01 - 277.48 |
| Rivastigmine | 56.10 | N/A |
These findings indicate that some derivatives outperform rivastigmine, a clinically used AChE inhibitor, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Minimum inhibitory concentrations (MIC) were determined against various pathogens, with notable results:
| Pathogen | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | 125 - 250 |
| M. kansasii | >250 |
These results indicate that while the compound shows moderate activity against mycobacterial strains, further structural modifications may enhance its efficacy .
Case Studies
-
AChE Inhibition Study :
A study conducted on N-Alkyl derivatives of 2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carbothioamide revealed that certain alkyl chain lengths significantly improved AChE inhibition compared to the parent compound. The most potent inhibitors had IC50 values lower than rivastigmine, indicating their potential as lead compounds for further development . -
Cytotoxicity Assessment :
The cytotoxic effects of the compound were assessed on human cell lines (HepG2 and MonoMac6). Results showed no significant cytostatic properties at tested concentrations, suggesting a favorable safety profile for further pharmacological exploration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodology : The synthesis typically involves condensation reactions between hydrazinecarbothioamide precursors and 4-(trifluoromethyl)benzoyl derivatives. Key steps include:
- Ring formation : Piperazine or hydrazine derivatives are cyclized under basic conditions (e.g., DBU) with halogenated substrates .
- Functionalization : The trifluoromethylbenzoyl group is introduced via nucleophilic acyl substitution or coupling reactions. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., triethylamine) to enhance purity and yield .
Q. Which spectroscopic techniques are most effective for characterizing 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide, and how should data be interpreted?
- FT-IR : Identify amide I (C=O, ~1650–1680 cm⁻¹) and thioamide (C=S, ~1170–1210 cm⁻¹) bands. Overlapping NH stretches (~3200–3350 cm⁻¹) may require deconvolution for accurate assignment .
- NMR : ¹H NMR can resolve hydrazine protons (δ 8.5–10.5 ppm) and aromatic signals from the trifluoromethylbenzoyl group (δ 7.5–8.5 ppm). ¹⁹F NMR detects the CF₃ group (δ -60 to -65 ppm) .
- X-ray crystallography : Resolve molecular geometry and confirm hydrogen-bonding patterns critical for biological activity .
Q. How can researchers evaluate the biological activity of this compound in preliminary studies?
- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase or urease) using spectrophotometric methods. IC₅₀ values can be calculated from dose-response curves .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or receptors). Prioritize residues involved in hydrogen bonding (amide/thioamide groups) and hydrophobic interactions (CF₃ group) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Reaction path search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways .
- Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures for novel derivatives. Tools like COMSOL Multiphysics integrate AI for real-time experimental adjustments .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Structural validation : Re-evaluate compound purity via HPLC and crystallography. Impurities or polymorphic forms may alter activity .
- Assay standardization : Compare protocols for cell lines, incubation times, and control compounds. Meta-analyses can identify confounding variables (e.g., solvent effects in DMSO) .
Q. How can crystallographic data inform structure-activity relationships (SAR) for hydrazinecarbothioamide derivatives?
- Hydrogen-bond networks : Analyze crystal packing to identify persistent interactions (e.g., N–H···S or N–H···O) that stabilize bioactive conformations .
- Electron density maps : Locate regions of high polarizability (e.g., CF₃ groups) to explain enhanced binding to hydrophobic enzyme pockets .
Q. What experimental designs are recommended for studying the compound’s stability under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
